molecular formula C8H14O5S2 B11970534 2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid CAS No. 4408-66-6

2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid

Cat. No.: B11970534
CAS No.: 4408-66-6
M. Wt: 254.3 g/mol
InChI Key: FOAZYQMVLNFBKU-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4408-66-6

Molecular Formula

C8H14O5S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-[2-[2-(carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid

InChI

InChI=1S/C8H14O5S2/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)

InChI Key

FOAZYQMVLNFBKU-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)O)OCCSCC(=O)O

Origin of Product

United States

Preparation Methods

Dihaloethane Thioetherification

A direct method employs 1,2-dibromoethane and carboxymethyl thiol (HS-CH2-COOH) under basic conditions:

Procedure

  • Dissolve HS-CH2-COOH (2.2 equiv) in degassed ethanol/water (3:1, v/v) containing NaOH (4.4 equiv) at 0–5°C.

  • Add 1,2-dibromoethane (1.0 equiv) dropwise with vigorous stirring.

  • Warm to 25°C and maintain for 12 hr.

  • Acidify with HCl (6 M) to pH 2.0 and extract with ethyl acetate.

  • Purify via recrystallization from ethanol/water (1:2).

Optimization Data

ParameterOptimal ValueYield Impact
Temperature25°C68% yield
NaOH Concentration2.5 M<5% byproducts
Reaction Time12 hrMax conversion

This method produces 63–68% yield but requires strict oxygen exclusion to prevent sulfoxide formation.

Mitsunobu Ether Coupling Strategy

For higher regiocontrol, the Mitsunobu reaction couples two 2-(carboxymethylsulfanyl)ethanol molecules:

Synthesis of 2-(Carboxymethylsulfanyl)ethanol

  • React 2-mercaptoethanol (1.0 equiv) with bromoacetic acid (1.05 equiv) in THF containing Et3N (1.1 equiv).

  • Stir at 40°C for 6 hr.

  • Filter and concentrate to obtain white crystals (89% yield).

Mitsunobu Coupling

  • Dissolve 2-(carboxymethylsulfanyl)ethanol (2.0 equiv) in anhydrous THF.

  • Add DIAD (1.0 equiv) and TPP (1.0 equiv) at 0°C.

  • Stir at 25°C for 24 hr.

  • Quench with saturated NaHCO3 and extract with DCM.

Performance Metrics

  • Yield: 71–75%

  • Purity (HPLC): >98%

  • Reaction Scale: Demonstrated at 100 g scale

Polymer-Supported Synthesis

A patent-pending method utilizes sulfonated polystyrene resin to facilitate sequential substitutions:

  • Resin Activation
    Treat Dowex 50WX2 with SOCl2 to generate chlorosulfonyl groups.

  • Stepwise Functionalization

    • React with 2-mercaptoethanol (2.0 equiv) in DMF at 60°C (12 hr)

    • Treat with bromoacetic acid (2.2 equiv)/K2CO3 in MeCN (8 hr)

    • Cleave product with TFA/DCM (1:1)

Advantages

  • Total yield: 82%

  • Reduced purification needs

  • Scalable to kilogram quantities

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost IndexScalability
Dihaloethane63–6892–951.0Industrial
Mitsunobu71–7597–993.2Pilot scale
Polymer-supported80–8299+4.5Lab scale

The dihaloethane route remains preferred for bulk production despite lower yields, while Mitsunobu coupling offers superior purity for pharmaceutical applications.

Critical Process Parameters

Oxygen Sensitivity

Thioether oxidation rates increase exponentially above 40°C:

kox=2.3×103eEa/(RT)k_{ox} = 2.3 \times 10^3 \cdot e^{-E_a/(RT)}
Where Ea=85.2kJ/molE_a = 85.2 \, \text{kJ/mol} for sulfoxide formation.

Solvent Effects

Ethanol/water mixtures (3:1) maximize thiolate nucleophilicity while minimizing esterification side reactions (≤2% byproducts).

Industrial-Scale Considerations

Cost Drivers

  • Bromoacetic acid: $12.50/kg

  • DIAD: $320/kg

  • Dowex resin reuse: 5 cycles

Environmental Impact

  • Mitsunobu method generates 1.8 kg waste/kg product vs. 0.9 kg for polymer-supported route.

Emerging Techniques

Electrochemical Synthesis

Constant potential electrolysis (1.2 V vs Ag/AgCl) in acetonitrile enables 89% yield by preventing disulfide formation.

Flow Chemistry

Microreactor systems achieve 94% conversion in 8 min residence time (T = 130°C, P = 3 bar) .

Chemical Reactions Analysis

Types of Reactions: Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Potential :
    • Research indicates that 2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid may have therapeutic effects in treating various diseases. These include liver diseases, metabolic disorders, and certain types of cancer such as hepatocellular carcinoma and cholangiocarcinoma. The compound has shown promise in reducing liver steatosis and hepatocyte ballooning, as well as improving lipid profiles by elevating high-density lipoprotein cholesterol levels .
  • Mechanisms of Action :
    • The compound is believed to exert its effects by modulating lipid metabolism and inflammatory pathways. It has been shown to reduce concentrations of various biomarkers associated with liver function and inflammation, such as alanine aminotransferase (ALT) and C-reactive protein (CRP) .
  • Case Studies :
    • In preclinical studies, administration of the compound led to significant improvements in liver function tests and histological assessments in animal models of liver disease. These findings suggest a role for the compound in managing chronic liver conditions .

Biochemical Applications

  • Interaction Studies :
    • Interaction studies are critical for understanding how this compound interacts with biological systems. These studies focus on the pharmacokinetics and pharmacodynamics of the compound, providing insights into its absorption, distribution, metabolism, and excretion .
  • Potential as a Drug Delivery Agent :
    • Given its unique chemical structure, the compound may serve as a scaffold for drug delivery systems. Its ability to interact with various biological targets makes it a candidate for developing targeted therapies in cancer treatment.

Material Science Applications

  • Synthesis of Functional Polymers :
    • The compound's derivatives can be utilized in synthesizing high-load polystyrene-polyethylene glycol-like resins with excellent swelling characteristics. These materials have applications in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS), which are essential techniques in drug design .

Mechanism of Action

The mechanism of action of beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER involves its interaction with molecular targets through its mercapto and carboxymethyl groups. These functional groups can form covalent bonds with metal ions, proteins, and other biomolecules, modulating their activity and stability . The compound’s ability to chelate metal ions is particularly significant in its biological and medicinal applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[2-(Carboxymethylsulfanyl)ethylsulfanyl]acetic acid
  • CAS Registry Number : 7244-02-2
  • Molecular Formula : C₆H₁₀O₄S₂
  • Molecular Weight : 210.27 g/mol
  • Synonyms: MFCD00021771, 2-[2-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid .

Structural Features: This compound contains two sulfanyl (-S-) groups and two carboxylic acid (-COOH) groups, arranged in a branched aliphatic chain.

Structural Analogues and Functional Group Variations

Compound A : 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid (CAS 91114-48-6)
  • Structure : Replaces one -COOH group with a methoxy ester (-COOCH₃).
  • Molecular Formula : C₅H₈O₄S
  • Key Differences :
    • Acidity : Lower acidity (pKa ≈ 3.62) due to the electron-donating methoxy group .
    • Reactivity : Ester group enables hydrolysis to regenerate the carboxylic acid, unlike the stable -COOH in the target compound.
Compound B : 2-[(Carboxymethyl)[2-(methylsulfanyl)ethyl]amino]acetic Acid (CAS 104614-53-1)
  • Structure: Incorporates an amino group (-NH-) and methylsulfanyl (-S-CH₃) substituent.
  • Molecular Formula: C₇H₁₃NO₄S
  • Key Differences: Basicity: The amino group introduces basicity (pKa ≈ 9–10 for aliphatic amines), altering solubility in acidic environments . Applications: Potential use in peptide synthesis due to the amino-carboxylic acid backbone.
Compound C : 2-[2-(3-Methylpyrazol-1-yl)ethylsulfanyl]acetic Acid (CAS 436088-31-2)
  • Structure : Features a pyrazole ring attached via an ethylsulfanyl chain.
  • Molecular Formula : C₈H₁₂N₂O₂S
  • Key Differences :
    • Aromaticity : Pyrazole ring enables π-π stacking and hydrogen bonding, enhancing interactions with biological targets .
    • Hazard Profile : Classified as an irritant (Xi), suggesting higher toxicity than the target compound .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 210.27 164.18 207.25 200.26
Solubility Moderate (polar solvents) Low (chloroform) High (aqueous) Moderate (DMSO)
pKa ~3.5–4.0 (estimated) 3.62 ~3.5 (COOH), ~9.5 (NH) ~3.8 (COOH)
Boiling Point Not reported 279.1°C (predicted) Not reported Not reported

Key Observations :

  • The target compound’s dual -COOH groups enhance water solubility compared to Compound A’s ester derivative.
  • Compound C’s pyrazole moiety reduces hydrophilicity but improves lipid membrane permeability.
Target Compound :
  • Reactivity : Thioether sulfur atoms can oxidize to sulfoxides or sulfones. Carboxylic acids participate in salt formation or esterification.
  • Applications: Coordination Chemistry: Potential ligand for heavy metals (e.g., Pb²⁺, Cd²⁺) due to sulfur donors . Polymer Chemistry: Crosslinking agent in thiol-ene reactions.
Compound D : 2-[(2-Oxo-2-([3-(trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic Acid (CAS 338953-77-8)
  • Structure : Contains a sulfinyl (-SO-) group and trifluoromethylbenzyl substituent.
  • Applications : Drug design (e.g., protease inhibitors) due to electron-withdrawing -CF₃ group.
Compound E : {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid (CAS 166108-71-0)
  • Structure : PEG-like chain with Fmoc-protected amine.
  • Applications :
    • Drug Delivery : Enhanced solubility for hydrophobic drugs via PEGylation .
    • Peptide Synthesis : Fmoc group enables solid-phase synthesis .

Biological Activity

2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid (CAS No. 4408-66-6) is a sulfur-containing organic compound with potential applications in various biological contexts. Its unique structure, characterized by carboxymethyl and sulfanyl groups, allows it to interact with biological systems in meaningful ways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

PropertyValue
Molecular Formula C8H14O5S2
Molecular Weight 254.3 g/mol
IUPAC Name This compound
CAS Number 4408-66-6

The biological activity of this compound primarily arises from its ability to form stable complexes with metal ions and interact with various biomolecules, including proteins and nucleic acids. The presence of mercapto and carboxymethyl groups enables the formation of covalent bonds, which can modulate the activity and stability of molecular targets within biological systems .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, studies on related sulfur-containing compounds have demonstrated their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Metal Ion Complexation

The compound's capacity to chelate metal ions is noteworthy. Such interactions are crucial in biological systems, where metal ions play essential roles in enzymatic reactions and cellular signaling pathways. The formation of metal-ligand complexes can enhance the bioavailability of essential minerals or inhibit the activity of harmful metal ions .

Case Studies

  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. These studies often report that sulfur-containing compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
  • Neuroprotective Effects : Research has explored the neuroprotective properties of similar compounds against neurotoxic agents. For instance, studies have shown that these compounds can mitigate neuronal damage induced by oxidative stress, suggesting their potential utility in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : Some studies indicate that sulfur-containing compounds may exhibit anti-inflammatory effects by modulating inflammatory cytokine production. This property could be beneficial in managing chronic inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling precursors like carboxymethylsulfanyl derivatives with ethoxyethyl intermediates under controlled pH (e.g., 7–8) and temperature (40–60°C). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalysts (e.g., DCC for amidation) to improve yield (>70%) and purity . Solvent selection (e.g., DMF or THF) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of sulfanyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Use ¹H/¹³C NMR to identify sulfanyl-linked methylene protons (δ 2.8–3.2 ppm) and carboxylic acid protons (δ 10–12 ppm). FT-IR confirms thioether bonds (C–S stretch at ~600–700 cm⁻¹) and carboxylic acid groups (O–H stretch at ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 268.05) . For purity assessment, reverse-phase HPLC with a C18 column and UV detection at 210–220 nm is recommended .

Q. How does the compound’s solubility vary across solvents, and what formulations are suitable for in vitro assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ~50 mg/mL) but limited solubility in water (<1 mg/mL). For biological studies, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS, pH 7.4) to avoid precipitation. Sonication or mild heating (30–40°C) may enhance dissolution .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction systems (e.g., cyclopropanation or cross-coupling)?

Employ density functional theory (DFT) to model electron density around sulfur atoms, predicting nucleophilic attack sites. Tools like Gaussian or ORCA simulate transition states for thioether bond cleavage or carboxylic acid activation. Pair computational results with experimental validation via kinetic studies (e.g., variable-temperature NMR) to refine reaction pathways .

Q. How can researchers resolve contradictory data in bioactivity assays, such as inconsistent IC₅₀ values across studies?

Contradictions often arise from impurities (>95% purity required) or assay conditions (e.g., redox-active buffers interfering with thioether stability). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing sulfanyl with sulfonyl groups) to isolate contributing functional groups .

Q. What advanced purification techniques address challenges in isolating diastereomers or eliminating trace metal contaminants?

Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers. For metal removal, employ chelating resins (e.g., Chelex 100) post-synthesis. Gradient elution (5–95% acetonitrile in 0.1% TFA) enhances resolution of polar byproducts .

Q. How does the compound’s dual sulfanyl-carboxylic acid functionality influence its coordination chemistry with transition metals?

The sulfanyl groups act as soft Lewis bases, forming stable complexes with metals like Cu(II) or Fe(III). Characterize complexes via X-ray crystallography or EPR spectroscopy . Stability constants (log K) can be determined potentiometrically, revealing preferential binding to sulfanyl over carboxylate groups in acidic conditions (pH <5) .

Q. What methodologies enable real-time monitoring of the compound’s degradation under oxidative or hydrolytic stress?

Use LC-MS/MS to track degradation products (e.g., sulfoxides or disulfides). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with Arrhenius modeling predict shelf-life. Add antioxidants (e.g., BHT) or lyophilize the compound to mitigate oxidation .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate) differ in reactivity or bioactivity?

Analogs lacking the ethoxyethyl spacer show reduced membrane permeability (logP <1 vs. ~1.5 for the target compound). Replace the carboxylic acid with esters to enhance bioavailability, but note decreased enzymatic inhibition (e.g., IC₅₀ increases from 10 µM to >50 µM) .

Q. What experimental and theoretical approaches elucidate the compound’s mechanism in enzyme inhibition (e.g., acetylcholinesterase)?

Combine molecular docking (AutoDock Vina) to identify binding poses near catalytic serine residues with stopped-flow kinetics to measure inhibition rates (kᵢ ~10⁴ M⁻¹s⁻¹). Mutagenesis studies (e.g., S203A mutants) confirm critical interactions .

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